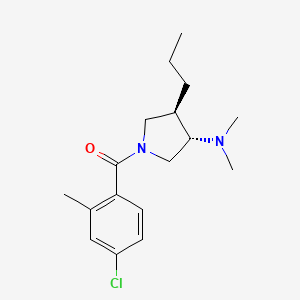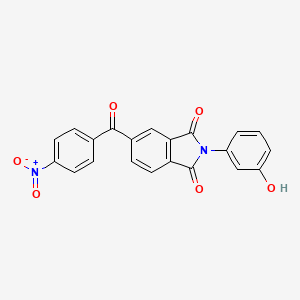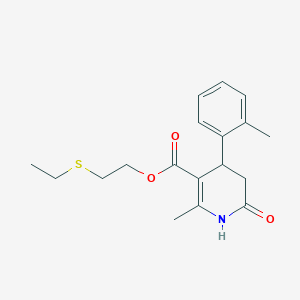![molecular formula C18H16N2O2S B5539050 2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with complex structures involving thiazolylbenzamide moieties typically involves multi-step reactions, starting from basic aromatic compounds and proceeding through acylation, amidation, or substitution reactions. Although specific details on the synthesis of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" are not readily available, analogous compounds are often synthesized using nucleophilic addition or substitution reactions, which are foundational in constructing thiazole derivatives (Olszewski & Boduszek, 2010).
Molecular Structure Analysis
Molecular structure determination is commonly achieved through X-ray crystallography, NMR spectroscopy, and computational methods like DFT calculations. For compounds similar to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," X-ray diffraction and DFT calculations reveal details about bond lengths, angles, and dihedral angles, providing insights into the compound's three-dimensional structure and the influence of intermolecular interactions on its geometry (Karabulut et al., 2014).
Wissenschaftliche Forschungsanwendungen
Novel Calcium Antagonists and Antioxidant Activity
One area of research focuses on the development of novel calcium antagonists that exhibit both calcium overload inhibition and antioxidant activity. The study of thiazolidinone derivatives, including compounds structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," reveals that the antagonistic activity towards Ca(2+) is influenced by the lipophilicity of the phenyl group and the length of alkyl chains. Additionally, the presence of a phenolic hydroxyl group is crucial for antioxidant activity. These findings suggest potential therapeutic applications in managing conditions related to calcium overload and oxidative stress (Kato et al., 1999).
Anticonvulsant Agents
Research on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives has identified these compounds as potential anticonvulsant agents. They exhibit significant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions, indicating their potential as treatments for epilepsy and related disorders. This research highlights the importance of the thiazolidinone ring as a pharmacophore for anticonvulsant activity and suggests that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" may contribute to the development of new therapeutic options for seizure management (Faizi et al., 2017).
Antimicrobial Activities
Another field of research explores the antimicrobial properties of thiazole derivatives. The synthesis of fused derivatives of thiazoles, including those structurally related to "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide," has demonstrated antimicrobial activity against various bacterial and fungal isolates. This indicates the potential of these compounds in developing new antimicrobial agents to combat infectious diseases (Wardkhan et al., 2008).
Glucokinase Activators for Diabetes Management
Additionally, research on the optimization of glucokinase (GK) activators has led to the development of compounds with potent in vivo efficacy in diabetic model rodents. These findings suggest that derivatives of "2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide" can be optimized to uncouple the relationship between potency and hydrophobicity, offering new avenues for the treatment of diabetes through the modulation of GK activity (Iino et al., 2009).
Zukünftige Richtungen
Given the limited information available about this compound, future research could focus on elucidating its synthesis methods, molecular structure, reactivity, mechanism of action, physical and chemical properties, and safety profile. This could involve a combination of experimental studies and computational modeling .
Eigenschaften
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)17(21)20-18-19-10-11-23-18/h2-11H,12H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHOFVYWPRWTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5538975.png)
![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(2-methyl-4-pyridinyl)methyl]benzamide](/img/structure/B5538997.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)


![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)


![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)
